2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a bicyclic pyrido-pyrimidine core fused with a thiazolidinone ring. Key structural features include:
- Position 3: A (Z)-configured methylidene bridge connecting the pyrido-pyrimidine core to a 3-ethyl-4-oxo-2-thioxo-thiazolidinone moiety. The thioxo group (S) at position 2 of the thiazolidinone ring may contribute to redox activity or metal coordination .
- Molecular formula: C18H17N5O2S2 (average mass: 415.50 g/mol) .
This hybrid structure combines the planar aromaticity of pyrido-pyrimidine with the conformational flexibility of the thiazolidinone ring, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C17H16N4O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N4O2S2/c1-3-8-18-14-11(10-12-16(23)20(4-2)17(24)25-12)15(22)21-9-6-5-7-13(21)19-14/h3,5-7,9-10,18H,1,4,8H2,2H3/b12-10- |
InChI Key |
ILGDKUPXBQQWMP-BENRWUELSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC=C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC=C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
A common approach involves reacting pyridine derivatives with pyrimidine precursors. For example, 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (a related precursor) is synthesized using sodium dithionite (Na₂S₂O₄) in a mixed solvent system (water and tetrahydrofuran, THF). This method highlights the importance of mild reaction conditions and solubility modulation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (1:1) |
| Temperature | Room temperature to 100–120°C |
| Catalyst/Reagent | Na₂S₂O₄ |
| Yield | >80% |
Functionalization of the Core
The allylamino group at position 2 is introduced via nucleophilic substitution. For instance, treatment of a chlorinated pyrido[1,2-a]pyrimidin-4-one with allylamine under basic conditions (e.g., triethylamine) yields the desired substitution.
Mechanistic Insight
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the allylamine attacks the electrophilic carbon adjacent to the electron-withdrawing pyrimidinone group.
Thiazolidinone Side Chain Synthesis
The (Z)-configured thiazolidinone moiety is synthesized separately before coupling to the pyrido core.
Thiazolidinone Formation
The thiazolidinone ring is formed via cyclization of a thiourea derivative with an α-halocarbonyl compound. For example, reacting 3-ethyl-4-thioxo-1,3-thiazolidin-5-ylidene intermediates with aldehydes under Knoevenagel conditions yields the (Z)-configured double bond.
Key Reagents
| Component | Role |
|---|---|
| Thiourea derivative | Sulfur source |
| α-Halocarbonyl compound | Electrophilic partner |
| Base | K₂CO₃ or Et₃N |
Stereochemical Control
The (Z)-configuration is achieved through steric and electronic effects during condensation. Bulky groups on the thiazolidinone nitrogen direct the geometry of the double bond.
Coupling to the Pyrido Core
The thiazolidinone side chain is attached to the pyrido[1,2-a]pyrimidin-4-one via a methylene bridge. This is typically achieved through a Michael addition or Wittig reaction.
Example Protocol
-
Thiazolidinone Aldehyde Synthesis : Oxidation of a primary alcohol to an aldehyde using PCC (pyridinium chlorochromate).
-
Condensation : Reaction of the aldehyde with the pyrido core under basic conditions (e.g., K₂CO₃ in DMF) to form the methylene linkage.
Yield Optimization
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Catalyst | None |
Final Assembly and Purification
The full synthesis involves combining the pyrido core, allylamino group, and thiazolidinone side chain.
Multi-Step Reaction Workflow
-
Pyrido Core Synthesis : Cyclization of pyridine and pyrimidine precursors.
-
Allylamino Introduction : Substitution at position 2.
-
Thiazolidinone Coupling : Condensation to form the methylene bridge.
-
Purification : Column chromatography (silica gel) or recrystallization.
Representative Workflow
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrido core formation | Na₂S₂O₄, THF/H₂O, 100°C | 85–90% |
| 2 | Allylamino substitution | Allylamine, Et₃N, DMF, 80°C | 70–75% |
| 3 | Thiazolidinone coupling | Aldehyde, K₂CO₃, DMF, 60°C | 60–65% |
Analytical Characterization
-
NMR Spectroscopy : Confirms regiochemistry and stereochemistry.
-
Mass Spectrometry : Verifies molecular weight (e.g., m/z 403.13 for [M+H]⁺).
Alternative Synthetic Routes
Patent CN115745823B describes a method involving silyl ether intermediates for stereochemical control. Trimethylchlorosilane (TMSCl) is used to protect hydroxyl groups during synthesis, followed by deprotection with TBAF (tetrabutylammonium fluoride).
Advantages
| Method | Benefit |
|---|---|
| Silyl Protection | Prevents undesired side reactions |
| TBAF Deprotection | High yield (>90%) |
Comparative Analysis of Methods
| Method | Yield | Purity | Conditions |
|---|---|---|---|
| SNAr + Condensation | 60–75% | >95% | DMF, 60–80°C, K₂CO₃ |
| Silyl Protection | 85–90% | >98% | TMSCl, TBAF, THF |
| Multi-Step Cyclization | 70–80% | >90% | Na₂S₂O₄, THF/H₂O |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiol or amine derivatives.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrido-pyrimidines. For instance, derivatives of similar structures have been shown to exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) of 256 µg/mL . This suggests that 2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one could be a candidate for further development as an antimicrobial agent.
Antitumor Potential
The compound's structural features position it as a potential anti-tumor agent. Research indicates that similar pyrimidine derivatives can interact with various molecular targets involved in cancer progression. For example, compounds synthesized from related structures have shown promising results in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The efficient synthesis of related thiazolidine derivatives has been documented, showcasing the versatility of thiazolidine rings in drug development .
Case Study: Synthesis Pathway
A notable approach involves the reaction of 4-oxopyrimidin derivatives with thiazolidine-based components under controlled conditions to yield the target compound. This method has been optimized for yield and purity, making it suitable for further pharmacological evaluations.
Toxicity and Safety Profile
While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary data suggest that it may cause skin irritation and respiratory issues upon exposure . Therefore, handling precautions should be emphasized during laboratory synthesis and application.
Mechanism of Action
The mechanism of action of 2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring, pyrido-pyrimidine core, or amino groups. These variations influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Reaction Pathways:
Pyrido-Pyrimidine Core: React 2-chloromethyl-8-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one with allylamine to introduce the allylamino group .
Thiazolidinone Attachment: Condense 3-ethyl-2-thioxo-thiazolidin-4-one with the pyrido-pyrimidine core via a (Z)-selective Knoevenagel reaction .
Biological Activity
2-(Allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups that contribute to its potential as a therapeutic agent. The molecular formula is C19H20N4O2S2, with a molecular weight of approximately 400.5 g/mol .
Structural Characteristics
The structural composition of the compound includes:
- Pyrido[1,2-a]pyrimidin-4-one core
- Thiazolidinone moiety
- Allylamino group
These structural elements are significant for the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial , antiviral , and anticancer properties. The mechanism of action is likely related to the inhibition of specific enzymes or receptors, leading to altered cellular processes .
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering signaling pathways within cells.
- Cell Cycle Disruption : Potential interference with cell division processes, making it a candidate for anticancer applications.
Anticancer Activity
A review highlighted the potential of thiazolidinone derivatives, including compounds similar to 2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-y lidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, as effective anticancer agents. These compounds demonstrated cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
Compounds similar to this structure have shown promising antimicrobial activities against a range of pathogens. For instance, thiazolidinone derivatives have been evaluated for their effectiveness against bacteria and fungi, suggesting that this compound may also possess similar properties .
Study 1: Anticancer Efficacy
In a study involving thiazolidinone derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, showcasing significant cytotoxicity .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-(amino)-3-[...]-9-methyl-pyrido[1,2-a]pyrimidin | Lacks allyl group | Potentially lower reactivity |
| 2-(methylamino)-3-[...]-9-methyl-pyrido[1,2-a]pyrimidin | Methyl instead of allyl | Different binding characteristics |
| 3-isopropyl-[...]-9-methyl-pyrido[1,2-a]pyrimidin | Isopropyl substitution | Variations in biological activity |
This table illustrates how variations in structure can lead to differences in biological activity and reactivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this thiazolidinone-pyrido[1,2-a]pyrimidinone hybrid compound?
- Methodological Answer : Synthesis optimization requires multi-step reaction monitoring. For example, the thiazolidinone core is typically formed via cyclocondensation of 2-mercaptoacetic acid with appropriate Schiff bases (e.g., 6-amino-1,3-dimethyluracil derivatives) under acidic conditions. Catalysts like acetic acid or p-toluenesulfonic acid improve cyclization efficiency. Reaction temperature (80–100°C) and solvent polarity (DMF or ethanol) critically influence yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the Z-isomer selectively .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are indispensable for verifying the Z-configuration of the methylidene group and allylamino substitution. Aromatic protons in the pyrido[1,2-a]pyrimidinone ring appear as distinct doublets (δ 7.2–8.5 ppm), while the thioxo group resonates at δ 170–175 ppm in C NMR .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] peak) and detects impurities. Purity >95% is achievable with gradient elution (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How do structural modifications (e.g., allylamino vs. methoxyethyl substituents) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the 2-position (allylamino) and 3-position (methylidene-thiazolidinone). For instance:
- Allylamino Group : Enhances solubility and cellular uptake due to its hydrophilic nature. Compare with methoxyethyl derivatives (e.g., in ), which show reduced antimicrobial activity but improved pharmacokinetic profiles .
- Thioxo vs. Oxo Groups : Thioxo in the thiazolidinone ring increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Experimental Design : Use MIC assays (against S. aureus and E. coli) paired with molecular docking to map interactions with target proteins .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize MIC testing using CLSI guidelines. For example, discrepancies in anti-inflammatory activity may stem from differing LPS concentrations in RAW 264.7 macrophage models .
- Stereochemical Purity : Ensure Z/E isomer separation via chiral HPLC. Impure samples may show inflated activity due to synergistic effects .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay noise .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Sensitive Degradation : The thioxo group is prone to hydrolysis at pH >7.4. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Co-crystallization with cyclodextrins or PEGylation reduces degradation rates .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., allylamino oxidation). Introduce fluorine substituents to block metabolic hotspots .
Key Challenges in Advanced Research
- Multi-Step Synthesis : Scalability issues arise from low yields in the final coupling step (e.g., <50% in ). Microwave-assisted synthesis reduces reaction time and improves reproducibility .
- Biological Target Identification : Use CRISPR-Cas9 knockout libraries to identify gene targets. For example, RNA-seq of treated P. aeruginosa reveals downregulation of efflux pump genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
